2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione is a chemical compound with a unique structure that includes an indene backbone and a propylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of an indene derivative with a propylamine under specific conditions. One common method involves the condensation of 1H-indene-1,3(2H)-dione with propylamine in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The indene backbone provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide: This compound has a similar structure but includes diphenyl groups instead of the indene backbone.
2-[1-(2-pyridinylamino)ethylidene]-1H-indene-1,3(2H)-dione: This compound features a pyridinylamino group instead of the propylamino group.
Uniqueness
2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an indene backbone and a propylamino substituent. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-hydroxy-2-(C-methyl-N-propylcarbonimidoyl)inden-1-one |
InChI |
InChI=1S/C14H15NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
IWNFOEHYOKZPJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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